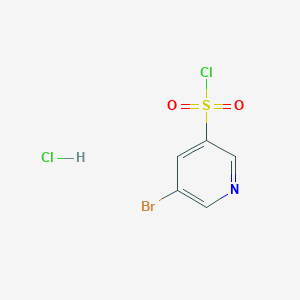

5-Bromopyridine-3-sulfonyl chloride hydrochloride

Description

Properties

IUPAC Name |

5-bromopyridine-3-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2S.ClH/c6-4-1-5(3-8-2-4)11(7,9)10;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXZUVLGYGROKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrCl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657147 | |

| Record name | 5-Bromopyridine-3-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-25-6 | |

| Record name | 3-Pyridinesulfonyl chloride, 5-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromopyridine-3-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromopyridine-3-sulphonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 5-Bromopyridine-3-sulfonyl chloride hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromopyridine-3-sulfonyl chloride hydrochloride

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. As a bifunctional reagent, it incorporates two key reactive centers: a highly electrophilic sulfonyl chloride group and a brominated pyridine ring. This unique combination makes it a valuable building block for the construction of complex molecular architectures, particularly in the discovery of novel drug candidates. The sulfonyl chloride moiety readily reacts with a wide array of nucleophiles to form stable sulfonamide or sulfonate ester linkages, which are prevalent in numerous biologically active compounds. Simultaneously, the bromine atom provides a handle for further synthetic diversification through well-established cross-coupling methodologies.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties, reactivity, handling, and analytical characterization of this compound. It is designed to offer not just data, but also field-proven insights into the causality behind its chemical behavior and practical applications.

Section 1: Chemical Identity and Structure

Precise identification is paramount for ensuring experimental reproducibility. The subject of this guide is the hydrochloride salt (CAS No. 913836-25-6). It is important to distinguish it from its free base form, 5-Bromopyridine-3-sulfonyl chloride (CAS No. 65001-21-0), as the presence of the hydrochloride salt significantly impacts physical properties such as melting point and solubility.

| Identifier | This compound |

| CAS Number | 913836-25-6[1] |

| Molecular Formula | C₅H₄BrCl₂NO₂S |

| Molecular Weight | 292.97 g/mol |

| Canonical SMILES | C1=C(C=NC(=C1)S(=O)(=O)Cl)Br.Cl |

| InChI Key | AVILRJQPDYPXFQ-UHFFFAOYSA-N (Note: Key is for the free base) |

| Structure | (Hypothetical image representing the protonated pyridine ring with a chloride counter-ion) |

Section 2: Core Physicochemical Properties

The physicochemical properties of this compound are dictated by the combined influence of the polar, reactive sulfonyl chloride group, the halogenated aromatic ring, and the ionic hydrochloride salt. Data for the hydrochloride form is limited; therefore, data for the free base is included for comparison and context, with differences explicitly noted.

| Property | Value | Source / Comment |

| Appearance | White to yellowish solid. | [2] (Characteristic of many pyridine sulfonyl chlorides). |

| Melting Point | No specific data available for the hydrochloride. | The related Pyridine-3-sulfonyl chloride hydrochloride melts at 144-145 °C.[3] This suggests a significantly higher melting point than the free base. |

| Melting Point (Free Base) | 40-42 °C | [2] |

| Boiling Point | Not available; likely to decompose at elevated temperatures. | [4] |

| Solubility | Water: Reacts violently.[2][5] Organic Solvents: Expected to be soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Solubility in chlorinated solvents like dichloromethane (DCM) may be lower than the free base due to its salt nature. | The free base is soluble in DCM, chloroform, and toluene.[2][4] |

Section 3: Stability, Reactivity, and Handling

Stability and Storage

As with most sulfonyl chlorides, this compound is highly sensitive to moisture. The sulfonyl chloride group is readily hydrolyzed by water, including atmospheric moisture, to the corresponding sulfonic acid, liberating hydrochloric acid gas in the process.[4] Studies on heteroaromatic sulfonyl halides show that beta-isomeric pyridine sulfonyl chlorides (with the sulfonyl group at the 3-position) are particularly susceptible to this hydrolysis pathway.[6]

Recommended Storage: To maintain chemical integrity, the compound must be stored under controlled conditions.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[7]

-

Temperature: Keep in a cool, dry, and well-ventilated place, with refrigeration (2-8°C) recommended for long-term storage.[3][7]

-

Container: Use a tightly sealed container to prevent moisture ingress.[3]

Reactivity Profile

The synthetic utility of this compound stems from its electrophilic nature. The sulfur atom of the sulfonyl chloride is highly electron-deficient and serves as the primary site for nucleophilic attack.

-

Reaction with Nucleophiles: This is the most common application. It reacts readily with primary and secondary amines to form stable sulfonamides and with alcohols or phenols to form sulfonate esters . This reaction is fundamental to its role as a building block in medicinal chemistry.

-

Hydrolysis: As mentioned, it reacts violently with water.[2][5] This is a critical consideration for reaction setup and workup procedures.

-

Cross-Coupling: The C-Br bond on the pyridine ring is a secondary reactive site, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for further molecular elaboration.

Caption: General reaction pathway of 5-Bromopyridine-3-sulfonyl chloride with nucleophiles.

Safe Handling and Personal Protective Equipment (PPE)

This compound is classified as corrosive and harmful.[2] It causes severe skin burns and eye damage.[3][5] The reaction with water liberates toxic and corrosive hydrogen chloride gas.[2][5]

-

Engineering Controls: Always handle this substance inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

-

Personal Protective Equipment:

-

Incompatible Materials: Avoid contact with water, strong bases, amines, strong acids, and strong oxidizing agents.[5]

Section 4: Self-Validating Analytical Protocols

To ensure the identity, purity, and integrity of the material before use, the following analytical protocols are recommended.

Protocol 1: ¹H NMR Spectroscopy

-

Objective: To confirm the structure of the aromatic pyridine core.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for hydrochloride salts to ensure solubility and to observe the acidic proton.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Expected Results: The spectrum should show three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns (doublets, doublet of doublets) will be characteristic of the 3,5-disubstituted pyridine system. A broad singlet corresponding to the N-H proton (from the hydrochloride) may be observed at a downfield chemical shift.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the key sulfonyl chloride functional group.

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for a solid sample. Alternatively, prepare a KBr pellet.

-

Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

-

Expected Results: Look for characteristic strong absorption bands:

-

~1370-1380 cm⁻¹: Asymmetric S=O stretch.

-

~1170-1190 cm⁻¹: Symmetric S=O stretch.

-

These two bands are definitive proof of the sulfonyl group.

-

Protocol 3: LC-MS Analysis

-

Objective: To confirm the molecular weight and assess the purity of the compound.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) in an appropriate solvent like acetonitrile or methanol.

-

Methodology:

-

Column: Use a standard C18 reverse-phase HPLC column.

-

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is typically effective.

-

Detector: UV detector set at ~254 nm.

-

Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.

-

-

Expected Results: The chromatogram should show a major peak corresponding to the compound. The mass spectrum for this peak should display an ion corresponding to the mass of the protonated free base [M+H]⁺, which would be approximately 256.9 m/z, showing the characteristic isotopic pattern for one bromine and one chlorine atom.

Section 5: Applications in Medicinal Chemistry & Drug Discovery

This compound is not an end-product but a strategic intermediate. Its value lies in its ability to efficiently introduce the bromopyridine-sulfonamide scaffold into target molecules.

-

Scaffold Hopping & Library Synthesis: The reagent is ideal for creating libraries of related compounds for structure-activity relationship (SAR) studies. By reacting it with a diverse set of amines, researchers can rapidly generate a wide range of novel sulfonamides.

-

Bioisosteric Replacement: The sulfonamide group is a common bioisostere for carboxylic acids or amides, offering different physicochemical properties and hydrogen bonding patterns that can enhance biological activity or improve pharmacokinetic profiles.

-

Late-Stage Functionalization: The bromine atom allows for late-stage modifications of a drug lead. After forming the critical sulfonamide linkage, the bromine can be subjected to various cross-coupling reactions to introduce new substituents, fine-tuning the molecule's properties without re-synthesizing the entire structure.

Caption: Workflow illustrating the use of the reagent in drug discovery.

References

- 1. 913836-25-6 CAS MSDS (5-BROMOPYRIDINE-3-SULPHONYL CHLORIDE HYDROCHLORIDE 95) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. fishersci.com [fishersci.com]

- 4. Buy 5-Bromo-2-chloropyridine-3-sulfonyl chloride | 1146290-19-8 [smolecule.com]

- 5. fishersci.com [fishersci.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. lab-chemicals.com [lab-chemicals.com]

An In-depth Technical Guide to 5-Bromopyridine-3-sulfonyl chloride hydrochloride: A Cornerstone Building Block for Advanced Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of 5-Bromopyridine-3-sulfonyl chloride hydrochloride, a pivotal reagent in modern medicinal chemistry and drug development. The unique molecular architecture of this compound, featuring a reactive sulfonyl chloride, a strategically positioned bromine atom, and a pyridine core, offers a trifecta of synthetic handles for the construction of complex, biologically active molecules. This document delves into the core chemical principles governing its reactivity, provides detailed protocols for its synthesis and handling, and explores its application in the synthesis of targeted therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Introduction: The Strategic Importance of a Multifunctional Reagent

In the landscape of pharmaceutical and agrochemical research, the demand for versatile and reactive chemical intermediates is insatiable. This compound has emerged as a compound of significant interest due to its pre-activated functionalities that allow for sequential and diverse chemical transformations. The inherent reactivity of the sulfonyl chloride group makes it an excellent electrophile for reactions with a wide array of nucleophiles, most notably for the formation of sulfonamides—a privileged functional group in numerous approved drugs.

Simultaneously, the bromine atom on the pyridine ring serves as a versatile anchor for introducing additional molecular complexity through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. The pyridine ring itself imparts specific electronic properties, influences solubility, and provides a crucial hydrogen bond acceptor, which can be critical for molecular recognition at biological targets. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a more practical reagent for laboratory use.

This guide will provide a detailed exploration of the molecular structure and its implications for reactivity, a step-by-step synthesis protocol, a thorough analysis of its spectral characteristics, and a discussion of its role in the synthesis of advanced pharmaceutical agents.

Molecular Structure and Physicochemical Properties

The utility of this compound is intrinsically linked to its molecular structure. The combination of an aromatic pyridine ring, a highly electrophilic sulfonyl chloride group, and a modifiable bromine atom creates a powerful synthetic intermediate.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 913836-25-6 | [1][2] |

| Molecular Formula | C₅H₄BrCl₂NO₂S | [1] |

| Molecular Weight | 292.96 g/mol | [1] |

| Appearance | Expected to be a solid | [3] |

| Solubility | Reactive with water; likely soluble in polar aprotic organic solvents | Inferred from similar compounds |

Note: Due to the reactive nature of the sulfonyl chloride group, some properties like melting point may be subject to decomposition.

Structural Analysis Workflow

Caption: Key structural features of 5-Bromopyridine-3-sulfonyl chloride.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process starting from a readily available precursor, 3-amino-5-bromopyridine. The core of the synthesis involves a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting amino groups into a wide range of functionalities.

Synthesis of the Starting Material: 3-Amino-5-bromopyridine

A common route to 3-amino-5-bromopyridine involves the Hofmann rearrangement of 5-bromonicotinamide.

Protocol:

-

To a pre-cooled aqueous solution of sodium hydroxide and bromine, add 5-bromonicotinamide.

-

Allow the reaction mixture to warm to room temperature and then heat to approximately 70°C for one hour.

-

After cooling, the aqueous phase is extracted with an organic solvent mixture (e.g., THF/tert-butyl methyl ether).

-

The combined organic layers are dried and concentrated.

-

The crude product is purified by flash chromatography to yield 3-amino-5-bromopyridine.

Synthesis of this compound

The conversion of the amino group to a sulfonyl chloride is achieved via a diazotization reaction followed by sulfochlorination. The following protocol is adapted from established methods for the synthesis of pyridine-3-sulfonyl chloride.[4]

Step 1: Diazotization

-

Dissolve 3-amino-5-bromopyridine in a solution of hydrochloric acid.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the diazonium salt.

Step 2: Sulfochlorination

-

In a separate reactor, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of cuprous chloride.

-

Carefully add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution, maintaining a low temperature.

-

Allow the reaction to proceed until nitrogen evolution ceases.

Step 3: Work-up and Isolation

-

Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Bromopyridine-3-sulfonyl chloride.

-

To prepare the hydrochloride salt, the crude product can be dissolved in a minimal amount of a suitable solvent and treated with a solution of HCl in an anhydrous solvent (e.g., diethyl ether or dioxane). The resulting precipitate is then collected by filtration and dried under vacuum.

Synthetic Workflow Diagram

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

Due to the limited availability of published spectra for this compound, this section provides an expert analysis of the expected spectral data based on the known characteristics of its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts of pyridine protons typically appear between δ 7.0 and 9.0 ppm.[5] The electron-withdrawing nature of the sulfonyl chloride and bromine groups will deshield the ring protons.

-

H-2: Expected to be the most deshielded proton, appearing as a doublet.

-

H-4: Expected to be a triplet (or doublet of doublets) with smaller coupling constants.

-

H-6: Expected to be a doublet.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display five distinct signals for the pyridine ring carbons. The carbon attached to the bromine (C-5) and the carbon attached to the sulfonyl chloride group (C-3) will be significantly influenced by these substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands characteristic of the sulfonyl chloride group.

-

S=O Asymmetric Stretch: Expected in the range of 1370-1410 cm⁻¹.[6]

-

S=O Symmetric Stretch: Expected in the range of 1166-1204 cm⁻¹.[6]

-

Aromatic C-H and C=C/C=N stretches: Also expected in their characteristic regions.

Mass Spectrometry (MS)

The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex cluster of peaks for the molecular ion.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the predictable and high-yielding reactions of its sulfonyl chloride group.

Sulfonamide Formation

The reaction with primary or secondary amines to form sulfonamides is the most common application. The mechanism involves nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

Caption: General mechanism of sulfonamide formation.

This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

Sulfonate Ester Formation

Reaction with alcohols or phenols yields sulfonate esters. This reaction also proceeds via nucleophilic attack on the sulfur atom.

Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This dual reactivity is a key feature that makes this building block so valuable.

Applications in Drug Discovery: A Case Study Perspective

The use of building blocks like this compound is crucial in the discovery phase of such drugs, where rapid diversification of lead compounds is necessary to explore the structure-activity relationship (SAR).

Handling, Storage, and Safety

This compound is a reactive and moisture-sensitive compound that requires careful handling.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

-

Incompatibilities: Avoid contact with water, alcohols, amines, and strong bases.

-

Quenching: Unused or residual sulfonyl chloride can be quenched by slow addition to a stirred solution of a suitable nucleophile, such as isopropanol or a dilute aqueous solution of sodium bicarbonate, in an ice bath to control the exothermic reaction.

Conclusion

This compound stands as a testament to the power of multifunctional building blocks in modern organic synthesis. Its unique combination of a reactive sulfonyl chloride, a versatile bromine handle, and a biologically relevant pyridine core provides chemists with a powerful tool for the efficient construction of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for unlocking its full potential in the pursuit of novel medicines and other advanced materials.

References

- 1. Buy 5-Bromo-2-chloropyridine-3-sulfonyl chloride | 1146290-19-8 [smolecule.com]

- 2. rroij.com [rroij.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Strategic Deployment of Brominated Pyridine Sulfonyl Chlorides in Modern Synthesis: A Technical Guide for Researchers

Preamble: Unveiling a Privileged Scaffold in Discovery Chemistry

In the landscape of modern drug discovery and agrochemical development, the relentless pursuit of novel molecular architectures with enhanced efficacy, selectivity, and optimized physicochemical properties is paramount. Within the vast arsenal of synthetic building blocks, brominated pyridine sulfonyl chlorides have emerged as a class of exceptionally versatile reagents. Their intrinsic reactivity, coupled with the strategic placement of a bromine atom on the pyridine scaffold, offers a dual-pronged approach to molecular diversification. This guide provides an in-depth exploration of the synthesis, reactivity, and multifaceted applications of these powerful intermediates, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic framework for leveraging these reagents to their full potential.

Core Attributes and Synthetic Accessibility

Brominated pyridine sulfonyl chlorides are characterized by a pyridine ring substituted with both a highly reactive sulfonyl chloride moiety (-SO₂Cl) and a bromine atom. This unique combination of functional groups underpins their synthetic utility. The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably amines, to form stable sulfonamides—a privileged functional group in medicinal chemistry.[1][2] Simultaneously, the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents.[3][4]

The synthetic routes to brominated pyridine sulfonyl chlorides are adaptable, allowing for the preparation of various isomers. A common and effective strategy involves a diazotization-sulfonation sequence starting from the corresponding aminobromopyridine.

Representative Synthetic Protocol: 5-Bromo-3-pyridinesulfonyl chloride

This protocol outlines a common method for the synthesis of 5-bromo-3-pyridinesulfonyl chloride, a frequently utilized isomer.

Step 1: Diazotization of 3-Amino-5-bromopyridine

-

To a cooled (0-5 °C) solution of 3-amino-5-bromopyridine in a suitable acidic medium (e.g., dilute hydrochloric acid), a solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C.[5]

-

The reaction mixture is stirred for a defined period (typically 30-60 minutes) to ensure complete formation of the diazonium salt.

Step 2: Sulfonyl Chlorination

-

The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a catalytic amount of a copper(I) salt.

-

Chlorine gas is bubbled through the reaction mixture, or an alternative chlorinating agent is used, to effect the conversion of the sulfinate intermediate to the final sulfonyl chloride.

-

The product is then isolated through extraction and purified by crystallization or chromatography.

It is crucial to handle sulfonyl chlorides with care as they are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[6]

The Dichotomy of Reactivity: A Gateway to Molecular Diversity

The synthetic power of brominated pyridine sulfonyl chlorides lies in the orthogonal reactivity of their two key functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.

Sulfonamide Formation: The Cornerstone of Bioactivity

The reaction of a brominated pyridine sulfonyl chloride with a primary or secondary amine is the most common and arguably the most important transformation of this class of compounds. The resulting pyridylsulfonamides are prevalent in a vast array of biologically active molecules.[1][7]

General Experimental Protocol for Sulfonamide Synthesis:

-

Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a base (e.g., triethylamine, pyridine, 1.2-2.0 equivalents).

-

Cool the solution to 0 °C.

-

Add a solution of the brominated pyridine sulfonyl chloride (1.0-1.1 equivalents) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up typically involves washing with aqueous solutions to remove the base hydrochloride and excess reagents, followed by drying and concentration of the organic phase.

-

Purification is usually achieved by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling: Expanding the Chemical Space

The bromine atom on the pyridine ring is a versatile functional group for the construction of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the pyridylsulfonamide core, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between the bromopyridine core and a wide variety of boronic acids or esters.[8]

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add the brominated pyridylsulfonamide (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents).[9][10]

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., 1,4-dioxane/water, DMF, toluene).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, the reaction is worked up by partitioning between an organic solvent and water.

-

The product is isolated from the organic phase and purified by chromatography.[11]

The Sonogashira coupling enables the introduction of terminal alkynes, providing access to linear, rigid structures that can probe deep into protein binding pockets.[12][13]

General Experimental Protocol for Sonogashira Coupling:

-

In a reaction vessel, combine the brominated pyridylsulfonamide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (an amine such as triethylamine or diisopropylamine, which can also serve as the solvent).[14]

-

Add the terminal alkyne (1.1-1.5 equivalents).

-

The reaction is typically run under an inert atmosphere at temperatures ranging from room temperature to moderate heating.

-

Upon completion, the reaction mixture is filtered to remove the amine hydrobromide salt, and the filtrate is concentrated.

-

The product is purified by column chromatography.

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines at the bromine-substituted position.[3][4]

General Experimental Protocol for Buchwald-Hartwig Amination:

-

Combine the brominated pyridylsulfonamide (1.0 equivalent), the amine (1.1-1.5 equivalents), a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) in a reaction vessel.[15]

-

After purging with an inert gas, add an anhydrous, aprotic solvent (e.g., toluene, dioxane).

-

Heat the mixture (typically 80-110 °C) until the reaction is complete.

-

The work-up involves quenching the reaction, followed by extraction and chromatographic purification.[3][4]

Applications in Drug Discovery: A Focus on Kinase Inhibition

The pyridylsulfonamide scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2][16] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[17] Brominated pyridine sulfonyl chlorides provide a rapid and efficient entry point for the synthesis of libraries of potential kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The general binding mode of many pyridylsulfonamide-based kinase inhibitors involves the sulfonamide moiety forming key hydrogen bond interactions with the hinge region of the kinase active site. The pyridine ring often occupies the ATP-binding pocket, and the substituents introduced via cross-coupling at the bromine position can be tailored to interact with specific sub-pockets, thereby enhancing potency and selectivity.

For instance, in the development of novel LRRK2 kinase inhibitors, a 1H-pyrazole biaryl sulfonamide scaffold was identified as a potent and selective inhibitor. The synthesis of these compounds would be amenable to the use of a brominated pyridine sulfonyl chloride as a key building block, allowing for the exploration of various aryl and heteroaryl groups at the position corresponding to the bromine atom to optimize interactions with the kinase.[2]

Case Study: Vemurafenib Analogues

Vemurafenib is a potent inhibitor of the BRAFV600E kinase, used in the treatment of metastatic melanoma.[18] The core structure of vemurafenib contains a sulfonamide linkage. The synthetic strategies for vemurafenib analogues often involve the coupling of a sulfonyl chloride with an appropriate amine. Brominated pyridine sulfonyl chlorides could be employed in the synthesis of novel vemurafenib analogues where the pyridine ring replaces one of the aromatic moieties, allowing for the exploration of new intellectual property space and potentially improved pharmacological properties.[19][20]

Agrochemical Applications: Engineering Crop Protection

The pyridine ring is a common motif in a wide range of agrochemicals, including herbicides, insecticides, and fungicides.[21][22] The sulfonamide functional group is also present in many commercial herbicides.[23] The combination of these two structural features in pyridylsulfonamides makes them attractive candidates for the development of new crop protection agents. Brominated pyridine sulfonyl chlorides serve as key intermediates in the synthesis of these compounds, with the bromine atom providing a site for diversification to fine-tune the biological activity and spectrum of control.[24]

Concluding Remarks and Future Outlook

Brominated pyridine sulfonyl chlorides represent a powerful and versatile class of reagents that bridge the gap between fundamental building blocks and complex, high-value molecules. Their dual reactivity allows for a modular and efficient approach to the synthesis of diverse compound libraries, making them invaluable tools in both drug discovery and agrochemical research. The ability to first install the critical sulfonamide pharmacophore and then elaborate the pyridine scaffold through a variety of robust cross-coupling reactions provides a strategic advantage in the optimization of lead compounds. As the demand for novel, effective, and selective small molecules continues to grow, the strategic application of brominated pyridine sulfonyl chlorides is poised to play an increasingly significant role in shaping the future of medicinal and agricultural chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. benchchem.com [benchchem.com]

- 5. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 6. Buy 5-Bromo-2-chloropyridine-3-sulfonyl chloride | 1146290-19-8 [smolecule.com]

- 7. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. youtube.com [youtube.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 16. Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. preprints.org [preprints.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. rsc.org [rsc.org]

- 24. researchgate.net [researchgate.net]

solubility of 5-Bromopyridine-3-sulfonyl chloride hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride in Organic Solvents

Abstract

This compound is a pivotal reagent in contemporary drug discovery and development, serving as a key building block for a diverse range of sulfonamide-based therapeutic agents. The efficiency of synthetic routes, purification strategies, and formulation development involving this compound is fundamentally dictated by its solubility in organic solvents. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive public data, this document emphasizes the foundational physicochemical principles governing its solubility, offers a predicted solubility profile based on analogous structures, and furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended to empower researchers, chemists, and formulation scientists with the necessary tools and insights to effectively utilize this important synthetic intermediate.

Physicochemical Properties: A Foundation for Solubility Prediction

The solubility behavior of this compound is a direct consequence of its distinct molecular architecture. Understanding the contribution of each functional component is critical for predicting its interactions with various organic solvents.

-

The Sulfonyl Chloride Group (-SO₂Cl): This is the most influential functional group. It is a potent electrophile, rendering the compound highly susceptible to nucleophilic attack. This reactivity dictates its stability and, consequently, its practical "solubility" in protic solvents. Furthermore, the two oxygen atoms and the polar sulfur-chlorine bond make this group a strong dipole, favoring interactions with polar solvents.

-

The Pyridine Ring: The nitrogen-containing aromatic ring introduces polarity and a potential for hydrogen bonding. However, in the hydrochloride salt form, the pyridine nitrogen is protonated, forming a pyridinium cation.

-

The Bromine Substituent (-Br): As a halogen, bromine adds to the molecular weight and introduces a degree of lipophilicity, which can slightly enhance solubility in less polar environments.

-

The Hydrochloride Salt (·HCl): This feature is of paramount importance. The ionic character imparted by the pyridinium chloride salt form significantly increases the lattice energy of the solid. Consequently, a solvent must possess sufficient polarity to overcome this energy and solvate the resulting ions. This ionic nature generally leads to poor solubility in non-polar organic solvents.[1] The solubility of pyridinium hydrochlorides is typically highest in polar solvents, with some solubility observed in solvents like ethanol and chloroform.[2][3]

Predicted Solubility Profile and Solvent Considerations

Based on the above physicochemical properties and data from structurally related compounds, a predicted solubility profile can be established. It is crucial to recognize that for protic solvents, the term "solubility" is used loosely, as reactivity is a significant competing factor.

| Solvent Class | Representative Solvents | Predicted Solubility/Reactivity | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | Likely Soluble to Highly Soluble | These solvents possess high dielectric constants and are effective at solvating the pyridinium chloride ion pair without reacting with the sulfonyl chloride group. |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderately Soluble | These solvents offer moderate polarity. Analogous sulfonyl chlorides show good solubility in DCM. Pyridine hydrochloride itself is soluble in chloroform.[3] |

| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane | Likely Sparingly Soluble to Insoluble | These solvents have lower polarity and are generally poor solvents for ionic salts.[4] |

| Esters | Ethyl Acetate (EtOAc) | Likely Sparingly Soluble | While polar, ethyl acetate is a less effective solvent for salts compared to DMF or DMSO. |

| Hydrocarbons | Toluene, Hexanes, Heptane | Insoluble | These non-polar solvents cannot overcome the crystal lattice energy of the ionic salt.[4] |

| Polar Protic | Water, Methanol, Ethanol | Reactive | These solvents are nucleophilic and will react with the sulfonyl chloride group to form the corresponding sulfonic acid or sulfonate ester, respectively.[2][3] This is a chemical transformation, not true dissolution. |

Experimental Determination of Solubility: A Practical Guide

Given the lack of published quantitative data, experimental determination is essential. The following protocols are designed to provide a robust framework for this analysis.

Workflow for Solubility Assessment

The following diagram outlines the logical flow for assessing the solubility of this compound.

Caption: Workflow for solubility determination.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative assessment of solubility in various anhydrous solvents.

Materials:

-

This compound

-

Anhydrous solvents of interest

-

Small, dry glass vials (e.g., 4 mL) with caps

-

Vortex mixer

-

Analytical balance

Procedure:

-

Accurately weigh approximately 10 mg of this compound into a dry vial.

-

Add 1.0 mL of the chosen anhydrous solvent to the vial.

-

Cap the vial tightly and vortex the mixture vigorously for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a dark background.

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[5]

Materials:

-

This compound

-

Anhydrous solvents of interest

-

Scintillation vials or flasks with sealed caps

-

Orbital shaker with temperature control

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a vial (ensure solid remains after equilibration).

-

Add a known volume of the anhydrous solvent.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to run a time-course experiment initially to determine the time to equilibrium.

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered solution to a known volume with the same solvent.

-

Analyze the concentration of the diluted solution using a validated analytical method (see Section 4).

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Analytical Techniques for Accurate Quantification

Accurate quantification of the dissolved solute is paramount for the shake-flask method. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique.[5][6]

HPLC-UV Method Development

Caption: HPLC-UV workflow for solubility quantification.

Key Parameters:

-

Column: A reverse-phase C18 column is a common starting point.

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid or formic acid to ensure good peak shape) is typically effective.[6]

-

Detection: The pyridine ring provides a UV chromophore. A photodiode array (PDA) detector can be used to identify the optimal detection wavelength (likely in the 230-270 nm range).[6][7]

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (r²) > 0.99.[8]

-

Sample Analysis: Ensure the diluted sample from the shake-flask experiment falls within the linear range of the calibration curve.

Safety and Handling Imperatives

As a reactive and corrosive compound, strict adherence to safety protocols is mandatory.

-

Moisture Sensitivity: this compound reacts violently with water.[2][9] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon), and all glassware and solvents must be scrupulously dried.

-

Corrosivity: The compound can cause severe skin burns and eye damage.[2] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated chemical fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines.[2]

Conclusion

References

- 1. quora.com [quora.com]

- 2. grokipedia.com [grokipedia.com]

- 3. chemodex.com [chemodex.com]

- 4. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Sulfonamides using 5-Bromopyridine-3-sulfonyl chloride hydrochloride

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[1][2][3] The pyridine scaffold is also a privileged structure in drug discovery, known to enhance solubility and provide key interaction points with biological targets.[3][4] The convergence of these two moieties in pyridine-based sulfonamides has led to the development of numerous compounds with significant pharmacological activity.[1][2]

5-Bromopyridine-3-sulfonyl chloride hydrochloride is a versatile bifunctional reagent that serves as a critical building block for the synthesis of novel drug candidates. Its structure incorporates a reactive sulfonyl chloride group for the formation of sulfonamides and a bromine atom on the pyridine ring, which allows for further molecular elaboration through cross-coupling reactions. This guide provides an in-depth exploration of the synthesis of sulfonamides using this key intermediate, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug development.

Mechanistic Insights: The Sulfonylation Reaction

The synthesis of sulfonamides from sulfonyl chlorides is a classic and robust transformation in organic chemistry.[5][6] The reaction proceeds through a nucleophilic substitution at the highly electrophilic sulfur atom of the sulfonyl chloride by an amine.

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient pentacoordinate intermediate.

-

Leaving Group Departure: The chloride ion, a good leaving group, is expelled from the intermediate.

-

Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes a proton from the nitrogen atom, neutralizing the resulting ammonium species and yielding the final sulfonamide product.[6] The base is crucial for driving the reaction to completion by scavenging the HCl generated.[7]

Caption: Mechanism of Sulfonamide Formation.

Experimental Protocols

General Considerations and Reagent Quality

The success of sulfonamide synthesis is highly dependent on the quality of the reagents and the reaction conditions.[8]

-

This compound: This reagent is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[8] It is crucial to use a fresh bottle or to handle it in a dry environment (e.g., a glovebox).

-

Amine: The amine should be pure and dry. The presence of water can lead to the hydrolysis of the sulfonyl chloride.[8]

-

Solvent: Anhydrous solvents are essential to prevent the hydrolysis of the sulfonyl chloride.[8] Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.[9]

-

Base: A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is typically used to neutralize the HCl generated during the reaction.[6][9] The base should also be anhydrous.[8]

-

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize exposure to atmospheric moisture.[8]

Protocol 1: Synthesis of N-Benzyl-5-bromopyridine-3-sulfonamide

This protocol details the synthesis of a model sulfonamide using benzylamine as the nucleophile.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |

| 5-Bromopyridine-3-sulfonyl chloride HCl | 293.93 | 294 | 1.0 | 1.0 |

| Benzylamine | 107.15 | 118 | 1.1 | 1.1 |

| Triethylamine (TEA) | 101.19 | 152 (209 µL) | 1.5 | 1.5 |

| Anhydrous Dichloromethane (DCM) | - | 10 mL | - | - |

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add this compound (294 mg, 1.0 mmol).

-

Add anhydrous dichloromethane (10 mL) and cool the suspension to 0 °C in an ice bath.

-

Slowly add triethylamine (209 µL, 1.5 mmol) to the suspension. The hydrochloride salt will react with the base to form the free sulfonyl chloride.

-

In a separate vial, dissolve benzylamine (118 mg, 1.1 mmol) in a small amount of anhydrous DCM.

-

Add the benzylamine solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

-

The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-5-bromopyridine-3-sulfonamide.

Caption: Experimental Workflow for Sulfonamide Synthesis.

Best Practices and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low or No Yield | Hydrolysis of sulfonyl chloride.[8] | Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere.[8] |

| Impure starting materials. | Use freshly opened or purified reagents.[8] | |

| Insufficient base. | Use a slight excess of base (1.1-1.5 equivalents) to neutralize the generated HCl.[8] | |

| Formation of Multiple Products | Bis-sulfonylation of primary amines. | Use a slight excess of the amine or add the sulfonyl chloride slowly to the amine solution.[7] |

| Side reactions due to high temperature. | Maintain the reaction at 0 °C to room temperature. Gentle heating should only be applied if the reaction is sluggish.[8] | |

| Difficult Purification | Unreacted starting materials. | Optimize stoichiometry and reaction time.[8] |

| Polar byproducts. | An aqueous workup with dilute acid or base can help remove basic or acidic impurities, respectively. |

For a more detailed troubleshooting guide, refer to resources on optimizing sulfonamide formation reactions.[7]

Conclusion

The synthesis of sulfonamides using this compound is a robust and versatile method for accessing a diverse range of pyridine-based sulfonamides. By understanding the underlying reaction mechanism and adhering to best practices for handling moisture-sensitive reagents, researchers can efficiently synthesize these valuable compounds for applications in drug discovery and development. The presence of the bromo substituent provides a handle for further diversification, making this a powerful tool in the medicinal chemist's arsenal.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. cbijournal.com [cbijournal.com]

- 10. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]

The Strategic Utility of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, frequently incorporated into the architecture of numerous therapeutic agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets. When functionalized with a reactive sulfonyl chloride group, its utility as a building block is significantly enhanced. 5-Bromopyridine-3-sulfonyl chloride hydrochloride emerges as a particularly valuable reagent, offering a trifecta of reactive sites for molecular elaboration. The sulfonyl chloride provides a handle for the synthesis of sulfonamides, a class of compounds with a rich history in medicine. The pyridine nitrogen influences the electronic properties and aqueous solubility of the final compound, while the bromine atom serves as a versatile anchor for cross-coupling reactions, enabling the exploration of diverse chemical space. This application note provides an in-depth guide to the strategic use of this compound in the synthesis of bioactive molecules, complete with detailed protocols and insights into structure-activity relationships.

Core Applications in Medicinal Chemistry: The Synthesis of Potent Bioactive Agents

The primary application of this compound lies in the synthesis of sulfonamides through its reaction with primary or secondary amines.[1] This reaction is typically robust and high-yielding, providing a straightforward entry into a wide array of derivatives. The resulting 5-bromopyridine-3-sulfonamides are key intermediates that can be further diversified.

Targeting Kinase Signaling Pathways

A significant area of application for this scaffold is in the development of protein kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 5-bromopyridine-3-sulfonamide core can be elaborated to target the ATP-binding site of various kinases. For instance, analogs of the BRAF inhibitor vemurafenib, a crucial drug in melanoma treatment, can be conceptualized and synthesized using this building block. The sulfonamide moiety can form critical hydrogen bonds with the kinase hinge region, while the pyridine and bromo-substituted phenyl rings can be tailored to occupy adjacent hydrophobic pockets.

Development of Enzyme Inhibitors

Beyond kinases, derivatives of this compound have been explored as inhibitors of other enzymes. For example, novel sulfonamide derivatives have been designed and synthesized to target carbohydrate-digesting enzymes like α-amylase and α-glucosidase, which are important targets in the management of type 2 diabetes.[2][3]

Experimental Protocols: Synthesis of N-Aryl-5-bromopyridine-3-sulfonamides

This section provides a detailed, step-by-step protocol for a representative synthesis of an N-aryl-5-bromopyridine-3-sulfonamide, a common intermediate in drug discovery programs.

Protocol: General Procedure for the Synthesis of N-(4-methoxyphenyl)-5-bromopyridine-3-sulfonamide

Materials:

-

This compound

-

4-Methoxyaniline

-

Pyridine (or other suitable base, e.g., triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a stirred solution of 4-methoxyaniline (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 equivalents) dropwise.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure N-(4-methoxyphenyl)-5-bromopyridine-3-sulfonamide.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Representative Biological Activity

The following table summarizes the inhibitory activity of a hypothetical series of N-aryl-5-bromopyridine-3-sulfonamide derivatives against a target kinase, illustrating the potential for potency optimization through structural modifications at the aniline moiety.

| Compound ID | R-Group on Aniline | Kinase IC₅₀ (nM) |

| 1a | H | 250 |

| 1b | 4-OCH₃ | 150 |

| 1c | 4-Cl | 85 |

| 1d | 3,4-diCl | 40 |

| 1e | 4-CF₃ | 95 |

Note: The IC₅₀ values presented are for illustrative purposes and are representative of typical data obtained in a drug discovery campaign.

Structure-Activity Relationship (SAR) Insights

The versatility of the this compound scaffold allows for systematic exploration of the structure-activity relationship (SAR).

-

The Sulfonamide Linker: The sulfonamide group is a key pharmacophore, often acting as a hydrogen bond donor and acceptor, anchoring the molecule to the target protein.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and its position influences the vectoral projection of substituents.

-

The Bromo Substituent: The bromine atom at the 5-position is a crucial handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups to probe different regions of the target's binding site and optimize properties like potency, selectivity, and metabolic stability.

-

The Amine Component: The nature of the amine used in the initial sulfonamide formation significantly impacts the biological activity. Aromatic amines, for instance, allow for the introduction of substituents that can modulate electronic properties and engage in additional interactions with the target.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the diversification of the 5-bromopyridine-3-sulfonamide scaffold.

Caption: Synthetic diversification of the 5-bromopyridine-3-sulfonamide scaffold.

Conclusion and Future Outlook

This compound is a high-value building block in medicinal chemistry, providing a reliable and versatile platform for the synthesis of novel bioactive compounds. Its strategic combination of a reactive sulfonyl chloride, a modifiable bromine position, and a biologically relevant pyridine core makes it an attractive starting point for the development of kinase inhibitors, enzyme inhibitors, and other therapeutic agents. The straightforward and robust chemistry associated with this scaffold ensures its continued and widespread use in drug discovery and development programs.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. [PDF] Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromopyridine-3-sulfonyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-3-sulfonyl chloride is a pivotal intermediate in contemporary chemical synthesis, particularly in the pharmaceutical and agrochemical sectors. Its molecular architecture, featuring a pyridine core functionalized with both a reactive sulfonyl chloride and a bromine atom, offers a versatile platform for the synthesis of complex molecules. The sulfonyl chloride group readily reacts with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively, which are common moieties in bioactive compounds. The bromine atom provides an additional site for derivatization, for instance, through palladium-catalyzed cross-coupling reactions.

This document provides a comprehensive guide to the large-scale synthesis of 5-bromopyridine-3-sulfonyl chloride and its subsequent conversion to the more stable hydrochloride salt. The protocols described herein are adapted from established industrial practices and are designed for scalability, safety, and high purity of the final product.

Synthetic Strategy Overview

The most prevalent and industrially viable route for the synthesis of 5-bromopyridine-3-sulfonyl chloride is a modified Sandmeyer reaction.[1] This process commences with the diazotization of 3-amino-5-bromopyridine, followed by a copper-catalyzed reaction with a sulfur dioxide surrogate, such as thionyl chloride.[1] The resulting sulfonyl chloride can then be converted to its hydrochloride salt for enhanced stability and ease of handling. An alternative, though less common, approach involves the direct chlorosulfonylation of 5-bromopyridine. Each method presents its own set of advantages and challenges in a large-scale production environment.

Core Synthesis Pathway: Diazotization and Sandmeyer Reaction

The following diagram illustrates the primary synthetic route from 3-amino-5-bromopyridine to 5-bromopyridine-3-sulfonyl chloride hydrochloride.

Caption: Primary synthetic route for this compound.

Detailed Large-Scale Synthesis Protocols

Protocol 1: Large-Scale Synthesis of 5-Bromopyridine-3-sulfonyl Chloride from 3-Amino-5-bromopyridine

This protocol is adapted from established procedures for the synthesis of aryl sulfonyl chlorides via a Sandmeyer-type reaction.[1][2]

Materials and Equipment:

-

Jacketed glass reactor (appropriate volume for the intended scale) with overhead stirring, temperature probe, and addition funnels.

-

Cooling system capable of maintaining temperatures between -5 °C and 5 °C.

-

Scrubber system for acidic and toxic gases (HCl, SO₂).

-

Filtration apparatus (e.g., Nutsche filter-dryer).

-

Vacuum drying oven.

Reagents:

-

3-Amino-5-bromopyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Thionyl Chloride (SOCl₂)

-

Copper(I) Chloride (CuCl)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation of the Amine Salt Slurry:

-

In the jacketed reactor, charge concentrated hydrochloric acid and water.

-

Cool the acid solution to 0-5 °C.

-

Slowly add 3-amino-5-bromopyridine to the cold acid solution with vigorous stirring. Maintain the temperature below 10 °C during the addition. A slurry of the amine hydrochloride salt will form.[1]

-

-

Diazotization:

-

Cool the amine salt slurry to 0-5 °C.

-

Prepare a solution of sodium nitrite in cold water.

-

Add the sodium nitrite solution dropwise to the slurry over a period of 1-2 hours, ensuring the temperature is strictly maintained between 0-5 °C.[3] A slight excess of nitrous acid can be detected using starch-iodide paper.

-

-

Preparation of the Sulfonylating Reagent:

-

In a separate vessel, prepare a solution of thionyl chloride in the chosen organic solvent (e.g., dichloromethane).

-

Add a catalytic amount of copper(I) chloride to this solution and stir to form a suspension.

-

-

Sandmeyer Reaction:

-

Slowly add the cold diazonium salt slurry to the sulfonylating reagent suspension over 1-2 hours, maintaining the temperature at 0-5 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, and then let it slowly warm to room temperature. Monitor the reaction for completion by TLC or HPLC.

-

-

Work-up and Isolation:

-

Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

-

Separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-bromopyridine-3-sulfonyl chloride as a solid.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by slurry washing with a non-polar solvent to remove impurities.

-

Protocol 2: Preparation of this compound

The hydrochloride salt offers improved stability and handling characteristics.[4]

Procedure:

-

Dissolution:

-

Dissolve the purified 5-bromopyridine-3-sulfonyl chloride in a suitable anhydrous organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).

-

-

Acidification:

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution with stirring, or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise.

-

-

Precipitation and Isolation:

-

The hydrochloride salt will precipitate out of the solution.

-

Continue stirring in the cold for a period to ensure complete precipitation.

-

Collect the solid product by filtration.

-

Wash the filter cake with a small amount of the cold, anhydrous solvent.

-

-

Drying:

-

Dry the product under vacuum at a low temperature to remove any residual solvent.

-

Data Summary and Expected Outcomes

The following table provides typical data for the large-scale synthesis of 5-bromopyridine-3-sulfonyl chloride and its hydrochloride salt.

| Parameter | 5-Bromopyridine-3-sulfonyl Chloride | 5-Bromopyridine-3-sulfonyl Chloride HCl |

| Molecular Formula | C₅H₃BrClNO₂S | C₅H₄BrCl₂NO₂S |

| Molecular Weight | 256.50 g/mol | 293.96 g/mol |

| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |

| Melting Point | 60-62.5 °C | >150 °C (decomposes) |

| Typical Yield | 75-85% | >95% (from sulfonyl chloride) |

| Purity (HPLC) | >98% | >99% |

Safety Considerations and Hazard Management

The large-scale synthesis of this compound involves several hazardous reagents and reactions that require strict safety protocols.

Diazonium Salt Stability: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state.[3] The following precautions are crucial:

-

Temperature Control: The diazotization reaction must be maintained at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.[3]

-

In Situ Use: The diazonium salt should be used immediately in the subsequent Sandmeyer reaction without isolation.[3]

-

Avoid Accumulation: The process should be designed to avoid the accumulation of large quantities of the diazonium salt.

Thionyl Chloride Handling: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[5]

-

Personal Protective Equipment (PPE): Use of appropriate PPE, including chemical resistant gloves, safety goggles, and a face shield, is mandatory.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood or a closed system.

-

Water-Free Environment: Ensure all equipment is dry and avoid any contact with water or moisture.

-

Quenching: Any excess thionyl chloride should be quenched carefully with a suitable reagent, such as an alkaline solution, under controlled conditions.

Gas Evolution: The diazotization and Sandmeyer reactions produce significant volumes of nitrogen and other potentially toxic gases (HCl, SO₂).

-

Adequate Venting: The reactor must be equipped with a proper venting system connected to a scrubber to neutralize acidic and toxic off-gases.

The following diagram outlines the key safety considerations in the synthetic workflow.

Caption: Key safety checkpoints in the synthesis process.

Troubleshooting Common Large-Scale Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield in Diazotization | - Incomplete reaction due to insufficient acid. - Temperature too high, leading to decomposition of the diazonium salt. - Poor quality of sodium nitrite. | - Ensure a sufficient excess of acid is used to fully protonate the amine. - Maintain strict temperature control between 0-5 °C. - Use fresh, high-purity sodium nitrite. |

| Formation of Phenolic Impurities | - Decomposition of the diazonium salt in the presence of water. | - Maintain low temperatures throughout the diazotization and Sandmeyer steps. - Minimize the amount of water in the reaction mixture where possible. |

| Incomplete Sandmeyer Reaction | - Inactive copper catalyst. - Insufficient amount of sulfonylating agent. | - Use fresh, high-quality Cu(I) catalyst. - Ensure the correct stoichiometry of the sulfonylating agent. |

| Difficult Filtration | - Fine particle size of the product. | - Optimize crystallization conditions (e.g., cooling rate, solvent system) to obtain larger crystals. - Consider using a filter aid. |

Analytical Characterization

Rigorous analytical testing is essential to ensure the quality and purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to quantify any impurities. A typical method would involve a C18 reverse-phase column with a gradient elution of acetonitrile and water containing a buffer.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: To assess the purity of the solid product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. China 5 Bromopyridine 3 sulfonyl Chloride Manufacturers Factory Suppliers [alfachemch.com]

- 5. mdpi.com [mdpi.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols: Strategic Amine Protection for Sulfonamide Synthesis

For: Researchers, scientists, and drug development professionals.

Abstract